Ammonium, pentamethylenebis(triethyl-, dibromide

CAS No.: 7128-82-7

Cat. No.: VC3759864

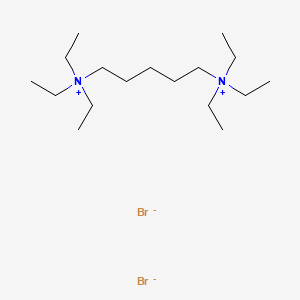

Molecular Formula: C17H40Br2N2

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7128-82-7 |

|---|---|

| Molecular Formula | C17H40Br2N2 |

| Molecular Weight | 432.3 g/mol |

| IUPAC Name | triethyl-[5-(triethylazaniumyl)pentyl]azanium;dibromide |

| Standard InChI | InChI=1S/C17H40N2.2BrH/c1-7-18(8-2,9-3)16-14-13-15-17-19(10-4,11-5)12-6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 |

| Standard InChI Key | ZGXNJBNUQDVYKB-UHFFFAOYSA-L |

| SMILES | CC[N+](CC)(CC)CCCCC[N+](CC)(CC)CC.[Br-].[Br-] |

| Canonical SMILES | CC[N+](CC)(CC)CCCCC[N+](CC)(CC)CC.[Br-].[Br-] |

Introduction

Ammonium, pentamethylenebis(triethyl-, dibromide) is a chemical compound with the CAS number 7128-82-7. It is also known by several synonyms, including 1,5-Pentanediaminium, N,N,N,N',N',N'-hexaethyl-, dibromide and pentamethylenebis(triethylammonium bromide) . This compound has a molecular formula of C17H40N2.2Br and a molecular weight of 432.326 .

Synthesis and Applications

While specific synthesis methods for Ammonium, pentamethylenebis(triethyl-, dibromide) are not widely documented in the available literature, compounds of similar structure often involve reactions that form quaternary ammonium salts. These reactions typically involve the alkylation of tertiary amines with alkyl halides.

4.2. Health Hazards

The compound is likely to pose health hazards typical of quaternary ammonium compounds, including skin and eye irritation and potential respiratory issues if inhaled. Specific toxicity data for this compound are not readily available.

Regulatory Information

Ammonium, pentamethylenebis(triethyl-, dibromide) is listed in some environmental regulations, such as those related to air contaminants in Ontario, Canada . Facilities handling this compound may need to adhere to specific guidelines and reporting requirements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume